

An In-depth Technical Guide to the Spectral Properties of Basic Blue 54

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Compound of Interest

Compound Name: Basic Blue 54

Cat. No.: B078339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectral properties of the cationic azo dye, Basic Blue 54 (C.I. 11052; CAS Number: 15000-59-6). Due to a scarcity of publicly available, peer-reviewed data specifically for Basic Blue 54, this document combines the available information with data from structurally similar compounds and outlines standardized experimental protocols for the determination of its spectral characteristics.

Chemical and Physical Properties

Basic Blue 54 is a monoazo dye containing a benzothiazole group.^[1] Its chemical structure is 2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium.^[2] It is described as a bright blue or blue-green powder.^{[1][3]}

Property	Value	Source
Chemical Formula	C ₁₈ H ₂₂ N ₄ O ₅ S ₂	[4]
Molecular Weight	438.52 g/mol	[4]
CAS Number	15000-59-6	[4]
C.I. Name	Basic Blue 54	[1]
C.I. Number	11052	[1]
Physical Description	Bright blue / Blue-green powder	[1][3]

Spectral Properties

Detailed and verified spectral data for Basic Blue 54 are not extensively reported in the scientific literature. The following table summarizes the available data and provides context from related compounds.

Spectral Property	Value	Remarks	Source
Absorption Maximum (λ_{max})	Not explicitly found for Basic Blue 54.	A study on a "Basic Blue" dye reported a λ_{max} of 671 nm.[5] Structurally related benzothiazole azo dyes exhibit absorption maxima in the violet to blue region of the spectrum.[6]	N/A
Molar Absorptivity (ϵ)	Not explicitly found for Basic Blue 54.	A study on a "Basic Blue" dye reported a molar absorptivity of $6.1 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$. [5] A series of benzothiazole-based bis-azo cationic dyes showed molar extinction coefficients in the range of $2.6 - 4.7 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$. [6]	N/A
Emission Maximum (λ_{em})	Not explicitly found.	Benzothiazole-based azo dyes have been reported to fluoresce in the range of 409–494 nm.[6]	N/A
Fluorescence Quantum Yield (Φ)	Not explicitly found.	The quantum yield of fluorescent dyes can vary significantly based on molecular structure and solvent environment.[7]	N/A

Experimental Protocols

The following are detailed methodologies for the determination of the key spectral properties of a dye such as Basic Blue 54.

3.1. Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar absorptivity of a dye using a UV-Vis spectrophotometer.[\[8\]](#)[\[9\]](#)

- **Preparation of Stock Solution:** Accurately weigh a small amount of Basic Blue 54 and dissolve it in a suitable solvent (e.g., deionized water, ethanol, or methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
- **Preparation of Standard Solutions:** Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 μ M, 2 μ M, 5 μ M, 10 μ M, 20 μ M).
- **Spectrophotometer Setup:** Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.[\[10\]](#)
- **Blank Measurement:** Fill a cuvette with the pure solvent used for the dye solutions and place it in the spectrophotometer. Measure the absorbance across the desired wavelength range (e.g., 300-800 nm) to obtain a baseline (blank) spectrum.[\[11\]](#)
- **Sample Measurement:** Record the absorption spectra for each of the standard solutions.
- **Determination of λ_{max} :** Identify the wavelength at which the maximum absorbance occurs for the dye. This is the λ_{max} .
- **Beer-Lambert Law Plot:** Plot the absorbance at λ_{max} versus the concentration of the standard solutions. The plot should be linear.
- **Calculation of Molar Absorptivity:** The molar absorptivity (ϵ) can be calculated from the slope of the Beer-Lambert plot according to the equation: $A = \epsilon bc$, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The slope of the line will be equal to ϵb .

3.2. Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield.^{[12][13]}

- **Preparation of Sample and Standard Solutions:** Prepare a dilute solution of Basic Blue 54 in a suitable solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.^[14] Prepare a solution of a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G or Cresyl Violet).
- **Fluorometer Setup:** Turn on the fluorescence spectrophotometer and allow the excitation source to stabilize.
- **Measurement of Emission Spectra:**
 - Set the excitation wavelength to the λ_{max} of the standard. Record its emission spectrum.
 - Set the excitation wavelength to the λ_{max} of Basic Blue 54. Record its emission spectrum.
- **Measurement of Absorbance:** Measure the absorbance of both the Basic Blue 54 solution and the standard solution at their respective excitation wavelengths using a UV-Vis spectrophotometer.
- **Calculation of Relative Quantum Yield:** The fluorescence quantum yield (Φ) can be calculated using the following equation:

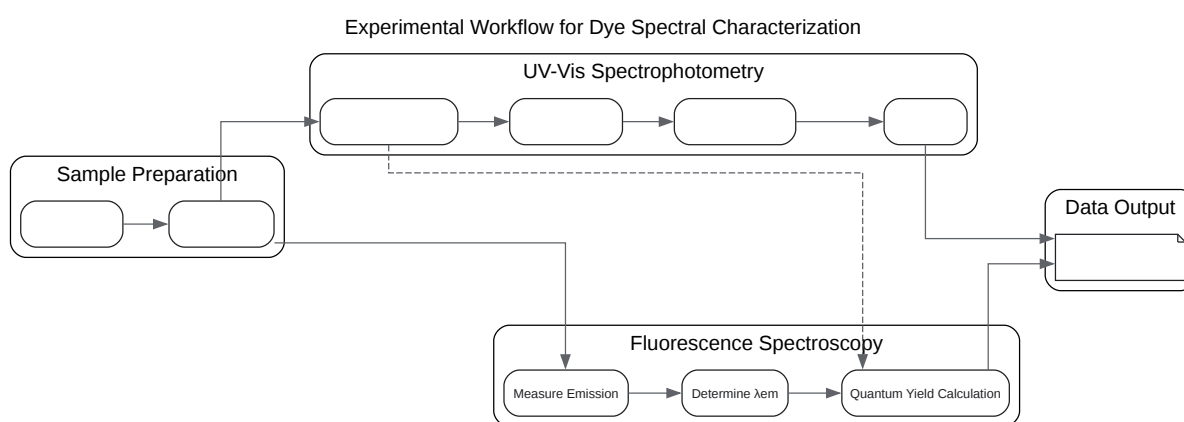
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ is the quantum yield.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- η is the refractive index of the solvent.
- 'sample' refers to Basic Blue 54 and 'std' refers to the standard.

Mandatory Visualizations

The following diagram illustrates a general experimental workflow for the spectral characterization of a dye.



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Caption: Workflow for determining spectral properties of a dye.

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